(-)-erythro-Anethole glycol 2-glucoside
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Overview
Description
(-)-erythro-Anethole glycol 2-glucoside is a glycoside.
Scientific Research Applications
Isolation and Characterization
- (-)-erythro-Anethole glycol 2-glucoside has been isolated from natural sources like fennel and anise. In fennel (Foeniculum vulgare MILLER), four erythro-anethole glycol monoglucosides were characterized, contributing to understanding the plant's chemical composition and potential therapeutic uses (Kitajima, Ishikawa, & Tanaka, 1998). Similarly, in anise (Pimpinella anisum L.), several glucosides of phenylpropanoids, including anethole glycol glucosides, were isolated, enriching knowledge of this spice's chemical profile (Ishikawa, Fujimatu, & Kitajima, 2002).
Chemical Structure Analysis
- Detailed chemical and spectroscopic analysis has been conducted to understand the structure and properties of (-)-erythro-Anethole glycol 2-glucoside. This research is pivotal in exploring the compound's potential applications in various fields, including pharmaceuticals and food science. For instance, studies on Foeniculi Fructus have revealed the structural characteristics of related monoterpene glycosides, providing insights into their potential biological activities (Ono et al., 1996).
Potential Pharmacological Activities
- The pharmacological activities of compounds related to (-)-erythro-Anethole glycol 2-glucoside, like trans-anethole, have been studied, indicating potential applications in areas such as diabetes management. Research on trans-anethole showed hypoglycemic and antioxidant activities, suggesting its use in therapeutic agents against type 2 diabetes mellitus (Sheikh, Pari, Rathinam, & Chandramohan, 2015).
Broader Chemical Applications
- The broader chemical applications of (-)-erythro-Anethole glycol 2-glucoside and related compounds are explored in various studies. For example, research on the synthesis of different glycosides, including erythro and threo forms, contributes to the development of novel chemical synthesis methods and potentially new pharmaceuticals (Yamashita, Iida, Ikai, Oshikawa, Hanaya, & Yamamoto, 1992).
properties
CAS RN |
217973-39-2 |
---|---|
Molecular Formula |
C16H24O8 |
Molecular Weight |
344.36 |
IUPAC Name |
2-[1-hydroxy-1-(4-methoxyphenyl)propan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-8(12(18)9-3-5-10(22-2)6-4-9)23-16-15(21)14(20)13(19)11(7-17)24-16/h3-6,8,11-21H,7H2,1-2H3 |
InChI Key |
JYWSARFDLXXOHT-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)OC)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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